molecular formula C8H18N2O B3390684 (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol CAS No. 1187307-98-7

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B3390684
CAS No.: 1187307-98-7
M. Wt: 158.24 g/mol
InChI Key: PCAFNJDUSMKKHJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol is a chiral compound with a piperazine ring substituted with a methyl group and a hydroxyl group on the propan-2-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of (S)-propylene oxide with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and product isolation. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(4-ethylpiperazin-1-yl)propan-2-ol
  • (2S)-1-(4-methylpiperidin-1-yl)propan-2-ol
  • (2S)-1-(4-methylpiperazin-1-yl)butan-2-ol

Uniqueness

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFNJDUSMKKHJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286814
Record name (αS)-α,4-Dimethyl-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187307-98-7
Record name (αS)-α,4-Dimethyl-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187307-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α,4-Dimethyl-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 3
(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.